2-(benzylthio)-1-methyl-5-(p-tolyl)-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(benzylthio)-1-methyl-5-(p-tolyl)-1H-imidazole is a useful research compound. Its molecular formula is C18H18N2S and its molecular weight is 294.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Applications
2-(benzylthio)-1-methyl-5-(p-tolyl)-1H-imidazole and its derivatives have been studied for their potential as antimicrobial agents. For instance, a study explored the synthesis of hybrid molecules containing the benzo[d]imidazole moiety and found that these compounds exhibited potent anti-tubercular activity against Mycobacterium tuberculosis. The compounds also showed good selectivity index and low toxicity in preliminary tests (Shruthi et al., 2016).
Corrosion Inhibition
Another area of application is in the field of corrosion inhibition. Derivatives of benzo[d]imidazole, such as 2-ethyl-1H-benzo[d]imidazol-1-yl derivatives, have been found effective as corrosion inhibitors for mild steel in acidic environments. These inhibitors work by forming a protective layer on the metal surface, as evidenced by various physicochemical and theoretical studies (Ammal, Prajila, & Joseph, 2018).
Antiviral Activity
The benzo[d]imidazole-based heterocycles, closely related to this compound, have been investigated for their antiviral properties. A study highlighted the synthesis of such compounds and their evaluation as broad-spectrum antiviral agents, showing promising results against HIV-1, HCV, SSPE, and H1N1 (Eldebss et al., 2015).
Cancer Research
In cancer research, derivatives of 1H-imidazole have been synthesized and evaluated for their cytotoxicity. A study involving Ruthenium(II)–Arene Metallacycles containing 1H-imidazole ligands showed moderate anti-proliferative activity towards various cancer cells, opening avenues for potential therapeutic applications (Wang et al., 2017).
Synthesis of Novel Compounds
Research has also focused on the synthesis of new compounds utilizing 1H-imidazole derivatives. Studies have demonstrated methods for synthesizing a range of compounds with potential biological activities, including anti-tubercular, antibacterial, and antifungal properties (Gurav et al., 2022).
Properties
IUPAC Name |
2-benzylsulfanyl-1-methyl-5-(4-methylphenyl)imidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2S/c1-14-8-10-16(11-9-14)17-12-19-18(20(17)2)21-13-15-6-4-3-5-7-15/h3-12H,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVSQZIDETMDWRZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN=C(N2C)SCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.